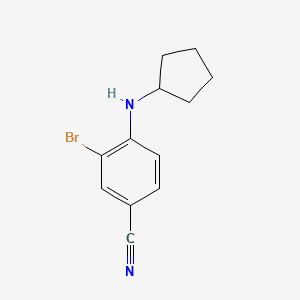
3-Bromo-4-(cyclopentylamino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(cyclopentylamino)benzonitrile is an organic compound that belongs to the class of benzonitriles It features a bromine atom at the third position, a cyclopentylamino group at the fourth position, and a nitrile group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(cyclopentylamino)benzonitrile can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, 3-bromo-4-nitrobenzonitrile is reacted with cyclopentylamine under suitable conditions to replace the nitro group with a cyclopentylamino group. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution.
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(cyclopentylamino)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling, where boronic acids are used as reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Formation of various substituted benzonitriles.
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amines or other reduced products.
Hydrolysis: Formation of carboxylic acids or amides.
Scientific Research Applications
3-Bromo-4-(cyclopentylamino)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and organic semiconductors.
Biological Studies: It serves as a probe or ligand in biological assays to study protein-ligand interactions and cellular pathways.
Industrial Applications: The compound is employed in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(cyclopentylamino)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclopentylamino group can enhance the compound’s binding affinity and selectivity towards these targets. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzonitrile: Lacks the cyclopentylamino group, making it less versatile in certain applications.
4-Bromobenzonitrile: Similar structure but with the bromine atom at a different position, affecting its reactivity and applications.
3-Bromo-4-methoxybenzonitrile: Contains a methoxy group instead of a cyclopentylamino group, leading to different chemical properties and uses.
Uniqueness
3-Bromo-4-(cyclopentylamino)benzonitrile is unique due to the presence of both the bromine and cyclopentylamino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C12H13BrN2 |
|---|---|
Molecular Weight |
265.15 g/mol |
IUPAC Name |
3-bromo-4-(cyclopentylamino)benzonitrile |
InChI |
InChI=1S/C12H13BrN2/c13-11-7-9(8-14)5-6-12(11)15-10-3-1-2-4-10/h5-7,10,15H,1-4H2 |
InChI Key |
GLRNCOGZMMYTLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=C(C=C(C=C2)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


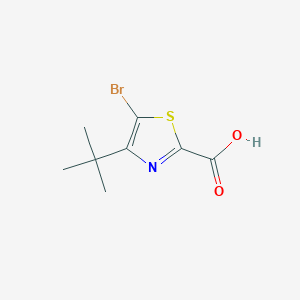

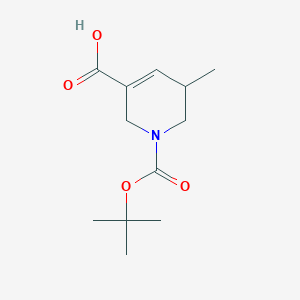
![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13323555.png)
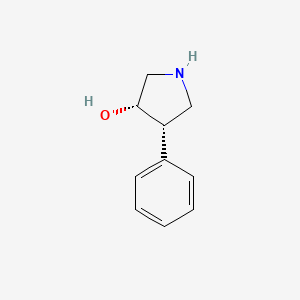
![Methyl 5-[(chlorosulfonyl)methyl]pyridine-3-carboxylate](/img/structure/B13323584.png)
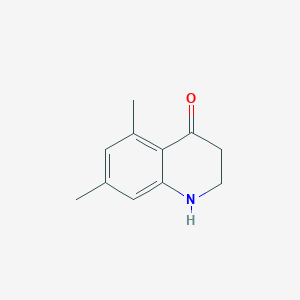
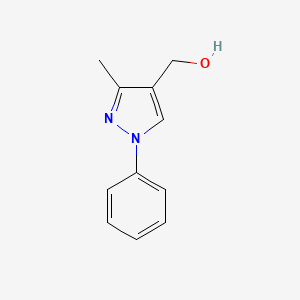


![1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13323599.png)
![5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine](/img/structure/B13323601.png)
![3-[(Benzyloxy)methoxy]azetidine](/img/structure/B13323607.png)
![3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B13323612.png)
